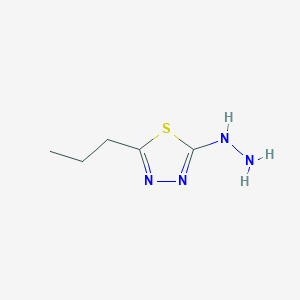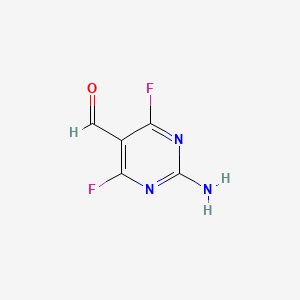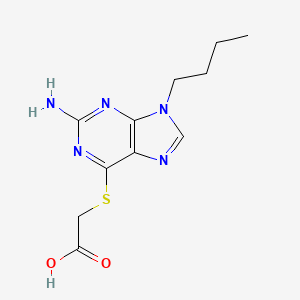
2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid is a chemical compound that belongs to the purine derivative family This compound is characterized by the presence of a purine ring system substituted with an amino group, a butyl chain, and a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the butyl group and the sulfanylacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions often require an inert atmosphere and controlled temperatures.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted purine derivatives.
科学的研究の応用
2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-9-methylpurin-6-yl)sulfanylacetic acid
- 2-(2-Amino-9-ethylpurin-6-yl)sulfanylacetic acid
- 2-(2-Amino-9-propylpurin-6-yl)sulfanylacetic acid
Comparison
Compared to similar compounds, 2-(2-Amino-9-butylpurin-6-yl)sulfanylacetic acid is unique due to its specific butyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
CAS番号 |
91338-67-9 |
|---|---|
分子式 |
C11H15N5O2S |
分子量 |
281.34 g/mol |
IUPAC名 |
2-(2-amino-9-butylpurin-6-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-2-3-4-16-6-13-8-9(16)14-11(12)15-10(8)19-5-7(17)18/h6H,2-5H2,1H3,(H,17,18)(H2,12,14,15) |
InChIキー |
MJRRPHDUGFVUGU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
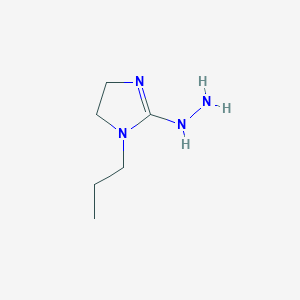


![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)

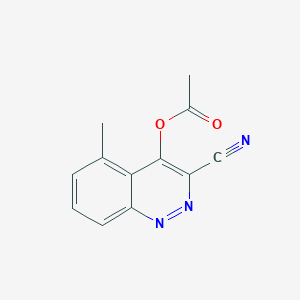
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
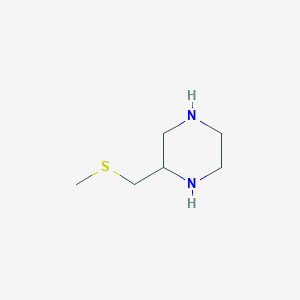
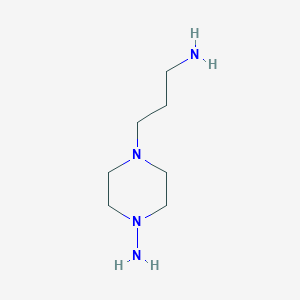
![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
